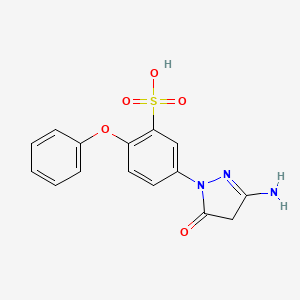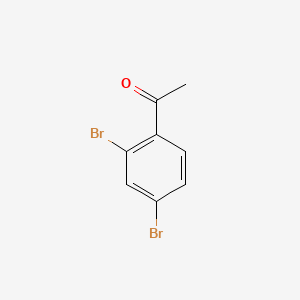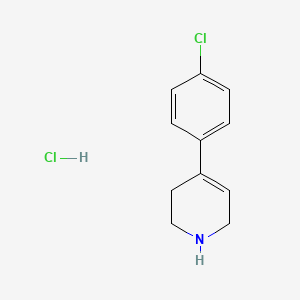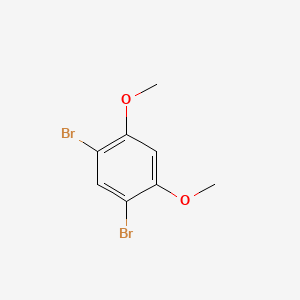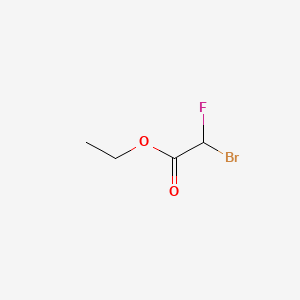
2,2-Dichlorocyclopropyl Phenyl Sulfide
Übersicht
Beschreibung
2,2-Dichlorocyclopropyl Phenyl Sulfide is an organic compound . It has a molecular formula of C9H8Cl2S and an average mass of 219.131 Da . It is sold by Sigma-Aldrich and TCI AMERICA .
Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropyl Phenyl Sulfide consists of a cyclopropyl group (a three-membered carbon ring) with two chlorine atoms attached to it. This group is linked to a phenyl group (a six-membered carbon ring) through a sulfur atom .Physical And Chemical Properties Analysis
2,2-Dichlorocyclopropyl Phenyl Sulfide is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
Desulfurative Chlorination
Alkyl phenyl sulfides undergo chlorination using (dichloroiodo)benzene, which can extend to sulfa-Michael derived sulfides, providing a route to β-chloro carbonyl and nitro compounds. This process demonstrates high stereospecificity and potential for enantioenriched chloro-Michael adducts (Canestrari et al., 2017).
Indium-Promoted Coupling Reactions
The use of α-chloropropargyl phenyl sulfide in coupling reactions with aldehydes under aqueous conditions shows high stereo- and regioselectivity. This method retains the propargyl functionality and is useful for creating synthetically valuable building blocks (Mitzel et al., 2002).
2. Photocatalytic and Environmental Applications
- Photodegradation of Polychlorinated Diphenyl Sulfides: Research on the photochemical behaviors of polychlorinated diphenyl sulfides, like 2,2′,3′,4,5-pentachlorodiphenyl sulfide, shows significant degradation under simulated sunlight. This study enhances understanding of their environmental fate and potential for photocatalytic removal (Ge et al., 2019).
3. Catalytic and Electrochemical Applications
- Copper(II) Microelectrode Development: A novel dithiomacrocycle has been used to develop a plasticized poly(vinyl chloride) membrane for copper ion detection, showcasing the potential of sulfur-containing compounds in sensor technologies (Oliveira et al., 2006).
4. Organometallic Chemistry
- Formation of Phosphole Sulfide and Thiophene Derivatives: The deprotonation of phosphole sulfide followed by reaction with S2Cl2 can yield phosphole-annulated 1,2-dithiole-3-thiones, illustrating the complex and diverse chemistry possible with sulfur-containing compounds (Ćirić & Mathey, 2009).
5. Synthesis of Organic Compounds
- Synthesis of Phenylthio and Bromopropene Derivatives: Treatment of allyl phenyl sulfide with bromine yields 2-phenylthio-3-bromopropene, demonstrating the utility of phenyl sulfides in organic synthesis and their role as synthons for various organic compounds (Chen et al., 2006).
Safety And Hazards
2,2-Dichlorocyclopropyl Phenyl Sulfide is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
Eigenschaften
IUPAC Name |
(2,2-dichlorocyclopropyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSMJVOQUSOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369783 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropyl Phenyl Sulfide | |
CAS RN |
63289-85-0 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



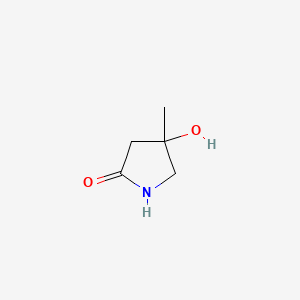

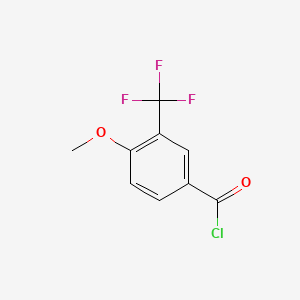

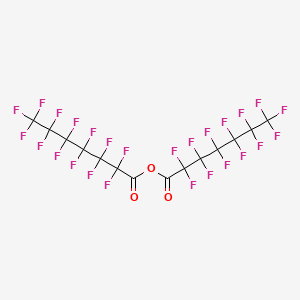
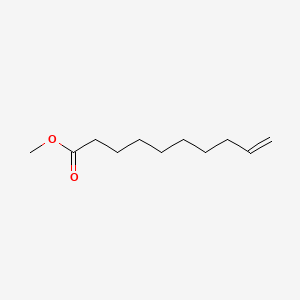
![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)
